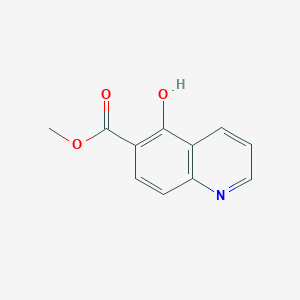

Methyl 5-hydroxyquinoline-6-carboxylate

Vue d'ensemble

Description

Methyl 5-hydroxyquinoline-6-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties Quinoline derivatives are widely studied due to their applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-hydroxyquinoline-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-hydroxyquinoline with methyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or the use of continuous flow reactors. These methods can enhance yield and reduce reaction times, making the process more sustainable and cost-effective.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxy group at position 5 and the electron-rich quinoline ring make this compound susceptible to oxidation.

Alkylation Reactions

The hydroxy group undergoes selective alkylation, with competition between O- and N-alkylation depending on reaction conditions.

Experimental Data:

-

Methylation with CH₃I :

-

Base-Dependent Selectivity :

-

Steric Effects : The ester group at position 6 creates steric hindrance near the nitrogen, favoring O-methylation .

Table 1: Methylation Conditions and Outcomes

Base Solvent Temp (°C) % O-Methylation % N-Methylation NaH DMF 80 99 1 K₂CO₃ DMF 70 90 10 -

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating metals via the hydroxy oxygen and carboxylate group.

Metal Complex Formation:

-

Ruthenium and Rhodium Complexes : Forms stable complexes like [Ru(η⁶-p-cymene)(L)Cl]⁺ and [Rh(η⁵-C₅Me₅)(L)Cl]⁺, where L = deprotonated ligand .

-

Anticancer Activity : Vanadium(IV) complexes exhibit cytotoxicity against ovarian (A2780) and colorectal (HT-29) cancer cells (IC₅₀: 5–10 μM) .

Table 2: Metal Complex Properties

| Metal | Coordination Geometry | Application | IC₅₀ (μM) |

|---|---|---|---|

| Ru(II) | Octahedral | Catalysis, Bioimaging | N/A |

| V(IV) | Square pyramidal | Anticancer agents | 5–10 |

Mannich Reaction

The hydroxy group participates in Mannich reactions to form aminoalkyl derivatives.

Example Reaction:

-

Substrate : Methyl 5-hydroxyquinoline-6-carboxylate + ciprofloxacin + paraformaldehyde.

-

Product : Hybrid quinoline-fluoroquinolone derivative with enhanced antibacterial activity (MIC: 4–16 µg/mL vs. Gram-positive bacteria) .

Mechanism :

Electrophilic Substitution

The quinoline ring undergoes substitution at positions activated by the electron-donating hydroxy group.

Observed Reactions:

Table 3: Substitution Patterns

| Reaction | Position | Reagent | Major Product |

|---|---|---|---|

| Nitration | 7 | HNO₃/H₂SO₄ | 7-Nitro-5-hydroxyquinoline-6-carboxylate |

| Sulfonation | 4 | H₂SO₄ (conc.) | 4-Sulfo-5-hydroxyquinoline-6-carboxylate |

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under acidic or basic conditions.

-

Acidic Hydrolysis : Yields 5-hydroxyquinoline-6-carboxylic acid (HCl, reflux, 6 h) .

-

Basic Hydrolysis : Forms water-soluble carboxylate salts (NaOH, RT, 2 h) .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

This compound’s versatility in oxidation, alkylation, and coordination reactions underscores its utility in medicinal chemistry and materials science. Controlled reaction conditions and steric/electronic effects dictate product selectivity, enabling tailored synthesis of bioactive derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 5-hydroxyquinoline-6-carboxylate has been investigated for its potential as a pharmaceutical agent due to its biological activities.

- Antimicrobial Properties : Research indicates that this compound can inhibit specific bacterial enzymes, showcasing its potential as an antimicrobial agent. Interaction studies have revealed its binding affinity with biological targets, which is crucial for understanding its mechanism of action.

- Antiviral Activity : Similar compounds have shown efficacy against viruses such as Hepatitis B, suggesting that this compound may possess similar properties .

Metal Chelation

The compound has also been studied for its ability to chelate metal ions. This property is essential in various biochemical applications, including:

- Treatment of Metal-related Diseases : Chelating agents are used to restore metal balance in the body, which can be beneficial in treating conditions related to metal toxicity .

Research on Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is vital for drug development. Studies have focused on how modifications to the chemical structure affect biological activity, providing insights for designing more effective derivatives.

Case Study 1: Antimicrobial Activity

A study conducted on this compound highlighted its inhibitory effects against specific bacterial strains. The compound was found to significantly reduce the growth of these bacteria in vitro, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Metal Chelation Efficacy

In another investigation, the chelation properties of this compound were assessed in animal models. Results indicated that the compound effectively reduced metal accumulation in tissues, suggesting its application in treating heavy metal poisoning.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Potential inhibition of Hepatitis B replication | |

| Metal Chelation | Reduction of metal accumulation in tissues |

Table 2: Structure-Activity Relationships

| Modification Type | Change Made | Effect on Activity |

|---|---|---|

| Hydroxyl Group | Position alteration | Increased binding affinity |

| Carboxyl Group | Esterification | Enhanced solubility |

Mécanisme D'action

The mechanism of action of methyl 5-hydroxyquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication.

Comparaison Avec Des Composés Similaires

Quinoline: The parent compound, known for its broad range of biological activities.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline-2-carboxylate: Another derivative with potential therapeutic applications.

Uniqueness: Methyl 5-hydroxyquinoline-6-carboxylate is unique due to the presence of both hydroxyl and carboxylate functional groups, which can be further modified to enhance its biological activity and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

Methyl 5-hydroxyquinoline-6-carboxylate (MHQC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MHQC, including its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by various research findings and data tables.

Chemical Structure and Properties

MHQC is characterized by a quinoline core with a hydroxyl group at the 5-position and a carboxylate ester at the 6-position. This unique structure contributes to its distinct chemical reactivity and biological properties. The molecular formula of MHQC is C_10H_9NO_3.

Antimicrobial Activity

Research indicates that MHQC exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.00 |

| Escherichia coli | 10.00 |

| Pseudomonas aeruginosa | 5.00 |

| Klebsiella pneumoniae | 8.00 |

These results suggest that MHQC could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

MHQC has also been evaluated for its anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), HepG2 (liver carcinoma), and A2780 (ovarian carcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| HepG2 | 20.5 |

| A2780 | 10.2 |

The mechanism of action appears to involve induction of apoptosis and disruption of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production in cancer cells .

Enzyme Inhibition

MHQC has demonstrated potential as an enzyme inhibitor, particularly concerning P-glycoprotein (P-gp), which is known to play a critical role in multidrug resistance in cancer therapy. Studies have shown that MHQC can inhibit P-gp-mediated drug efflux, enhancing the efficacy of co-administered chemotherapeutic agents .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of MHQC against clinical isolates of Staphylococcus aureus and found it effective at low concentrations, suggesting its potential use in treating infections caused by this pathogen.

- Cytotoxicity Assessment : In a comparative study on various quinoline derivatives, MHQC exhibited superior cytotoxicity against drug-resistant cancer cell lines compared to other derivatives, highlighting its potential as a lead compound in anticancer drug development .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of MHQC with P-gp, indicating that structural modifications could enhance its inhibitory effects against multidrug-resistant cancer cells .

Propriétés

IUPAC Name |

methyl 5-hydroxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-4-5-9-7(10(8)13)3-2-6-12-9/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXNUCGQSHTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.